1-(2-Bromoethyl)piperidine
Overview
Description
1-(2-Bromoethyl)piperidine is an organic compound with the molecular formula C7H14BrN It is a derivative of piperidine, where a bromoethyl group is attached to the nitrogen atom of the piperidine ring
Scientific Research Applications
1-(2-Bromoethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 1-(2-Bromoethyl)piperidine are cancer cells, particularly those of breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and influences several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
This compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . It also reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in cancer cells . Additionally, it down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .
Biochemical Pathways
The compound affects the biochemical pathways related to cell survival and proliferation. By regulating the signaling pathways mentioned above, it leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .
Pharmacokinetics
Similar compounds like piperine have been shown to enhance bioavailability of other drugs , suggesting that this compound might have similar properties.
Result of Action
The result of the action of this compound is the inhibition of cancer cell survival and proliferation. By regulating crucial signaling pathways and affecting the cell cycle, it leads to apoptosis or programmed cell death in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2-Bromoethyl)piperidine, is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
Piperidine, the parent compound, is known to interact with various enzymes and proteins . It’s plausible that 1-(2-Bromoethyl)piperidine may have similar interactions, but specific studies are needed to confirm this.
Cellular Effects
Related compounds such as piperine have been shown to have effects on various types of cells, including cancer cells
Metabolic Pathways
Piperidine, the parent compound, is a metabolite of cadaverine, a polyamine found in the human intestine and other mammalian intestines
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azidoethylpiperidine, thiocyanatoethylpiperidine, and methoxyethylpiperidine.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include ethylpiperidine.
Comparison with Similar Compounds
1-(2-Chloroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)piperidine: Similar structure but with an iodine atom instead of bromine.
1-(2-Fluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromoethyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-bromoethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLPYEWVUSQNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330111 | |
Record name | 1-(2-bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56477-57-7 | |
Record name | 1-(2-bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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